molecular formula C8H5F4NO2 B6161132 methyl 6-fluoro-5-(trifluoromethyl)pyridine-2-carboxylate CAS No. 1806386-09-3

methyl 6-fluoro-5-(trifluoromethyl)pyridine-2-carboxylate

Cat. No.: B6161132
CAS No.: 1806386-09-3
M. Wt: 223.1
InChI Key:
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Description

Methyl 6-Fluoro-5-(trifluoromethyl)pyridine-2-carboxylate (FTP) is an organic compound composed of a pyridine ring and a carboxyl group. It is a colorless, volatile liquid with a low odor and a low melting point. FTP has a wide range of applications in the synthesis of drugs, pesticides, and other chemicals. FTP is also used as a catalyst in the manufacture of pharmaceuticals, as well as in the production of polymers and other materials.

Mechanism of Action

Methyl 6-fluoro-5-(trifluoromethyl)pyridine-2-carboxylate acts as a Lewis acid, which is an electron pair acceptor. The Lewis acid-base reaction between this compound and a Lewis base (an electron pair donor) results in the formation of a new compound. The reaction is reversible, and the equilibrium between the reactants and products depends on the concentrations of each species.
Biochemical and Physiological Effects
This compound has been studied for its effects on biochemical and physiological processes. It has been found to inhibit the activity of enzymes involved in the metabolism of drugs, and to induce apoptosis in cancer cells. In addition, this compound has been shown to inhibit the growth of bacteria and fungi, and to reduce inflammation.

Advantages and Limitations for Lab Experiments

Methyl 6-fluoro-5-(trifluoromethyl)pyridine-2-carboxylate is a useful reagent for laboratory experiments due to its low cost, low toxicity, and low volatility. It is also relatively easy to synthesize and store, and is stable under a variety of conditions. However, this compound has limited solubility in water, and some of its derivatives may be toxic.

Future Directions

In the future, methyl 6-fluoro-5-(trifluoromethyl)pyridine-2-carboxylate may be used for a variety of applications, including the synthesis of drugs, pesticides, and other chemicals. It may also be used in the development of new materials, such as polymers and other nanomaterials. In addition, this compound may be studied for its effects on biochemical and physiological processes, such as enzyme inhibition and apoptosis. Finally, this compound may be used in the development of new drugs, vaccines, and other therapeutics.

Synthesis Methods

Methyl 6-fluoro-5-(trifluoromethyl)pyridine-2-carboxylate is synthesized from the reaction of pyridine and trifluoromethyl carboxylic acid. The reaction is carried out in a solvent such as dichloromethane, at a temperature of 40-60°C. The reaction is catalyzed by an acid, such as hydrochloric acid, and the resulting product is a colorless liquid.

Scientific Research Applications

Methyl 6-fluoro-5-(trifluoromethyl)pyridine-2-carboxylate is used in a variety of scientific research applications. It is used as a catalyst in organic synthesis, in the production of polymers and other materials, and in the synthesis of drugs, pesticides, and other chemicals. It is also used as a reagent in the synthesis of proteins, peptides, and other biomolecules.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 6-fluoro-5-(trifluoromethyl)pyridine-2-carboxylate involves the introduction of a fluoro and trifluoromethyl group onto a pyridine ring, followed by esterification of the carboxylic acid group with methanol.", "Starting Materials": [ "2-chloro-5-nitropyridine", "potassium fluoride", "copper(I) fluoride", "trifluoromethyl iodide", "methyl iodide", "sodium hydroxide", "methanol" ], "Reaction": [ "Step 1: Nitration of 2-chloro-5-nitropyridine with nitric acid and sulfuric acid to yield 2-chloro-5-nitro-pyridine-3-carboxylic acid", "Step 2: Reduction of the nitro group with palladium on carbon and hydrogen gas to yield 2-chloro-5-aminopyridine-3-carboxylic acid", "Step 3: Fluorination of the amino group with potassium fluoride and copper(I) fluoride to yield 2-chloro-5-fluoro-pyridine-3-carboxylic acid", "Step 4: Trifluoromethylation of the fluorine group with trifluoromethyl iodide and a base such as sodium hydride to yield methyl 6-fluoro-5-(trifluoromethyl)pyridine-3-carboxylate", "Step 5: Esterification of the carboxylic acid group with methanol and a catalyst such as sulfuric acid to yield the final product, methyl 6-fluoro-5-(trifluoromethyl)pyridine-2-carboxylate" ] }

1806386-09-3

Molecular Formula

C8H5F4NO2

Molecular Weight

223.1

Purity

95

Origin of Product

United States

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